- Syntheses of (S)-(-)-3-piperidinol from L-glutamic acid and (S)-malic acid, Journal of Organic Chemistry, 1985, 50(6), 896-9

Cas no 94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate)

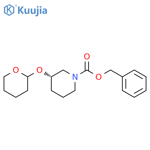

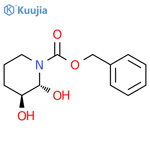

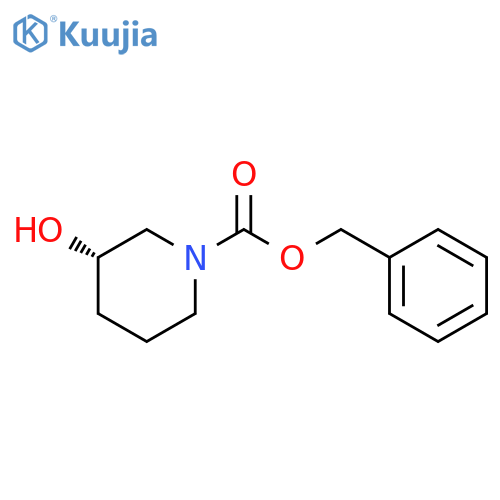

94944-69-1 structure

Nombre del producto:benzyl (3S)-3-hydroxypiperidine-1-carboxylate

Número CAS:94944-69-1

MF:C13H17NO3

Megavatios:235.278983831406

MDL:MFCD11112281

CID:836266

PubChem ID:6932653

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

- S-1-CBZ-3-Hydroxy-piperidine

- (S)-1-CBZ-3-HYDROXYPIPERIDINE

- (S)-1-Cbz-3-hydroxy-piperidine

- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)-

- benzyl (3S)-3-hydroxypiperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)- (ZCI)

- Phenylmethyl (3S)-3-hydroxy-1-piperidinecarboxylate (ACI)

- MFCD11112281

- CS-0049887

- SCHEMBL5368396

- AC-29572

- (S)-3-Hydroxy-piperidine-1-carboxylic acid benzyl ester

- EN300-5564559

- 94944-69-1

- DTXSID20426142

- NDGWBAFATMSBHZ-LBPRGKRZSA-N

- AB6219

- DS-17823

- AKOS015855302

-

- MDL: MFCD11112281

- Renchi: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1

- Clave inchi: NDGWBAFATMSBHZ-LBPRGKRZSA-N

- Sonrisas: C(N1CCC[C@H](O)C1)(=O)OCC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 235.12084340g/mol

- Masa isotópica única: 235.12084340g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 4

- Complejidad: 251

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 49.8Ų

- Xlogp3: 1.5

Propiedades experimentales

- Denso: 1.220±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 384.9±42.0℃ at 760 mmHg

- Disolución: Slightly soluble (3.1 g/l) (25 º C),

benzyl (3S)-3-hydroxypiperidine-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109178-25g |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95%+ | 25g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D494481-10G |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 97% | 10g |

$55 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00792-25G |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 97% | 25g |

¥ 607.00 | 2023-04-12 | |

| abcr | AB441463-250g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 250g |

€1114.00 | 2023-09-04 | ||

| abcr | AB441463-5 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 5g |

€107.60 | 2023-07-18 | ||

| abcr | AB441463-100 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 100g |

€636.30 | 2023-07-18 | ||

| Fluorochem | 211580-10g |

S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 10g |

£61.00 | 2022-02-28 | |

| Fluorochem | 211580-25g |

S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 25g |

£103.00 | 2022-02-28 | |

| abcr | AB441463-10 g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |

94944-69-1 | 10g |

€156.90 | 2023-07-18 | ||

| Alichem | A129006003-100g |

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate |

94944-69-1 | 95% | 100g |

$612.00 | 2023-08-31 |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: NAD , Isopropanol ; 1.5 h, 50 °C

Referencia

- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Glucose , NADP , Sodium carbonate Catalysts: Copper ; pH 7, 30 °C

Referencia

- Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases, Biochemical Engineering Journal, 2022, 178,

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: NADPH , Magnesium bromide , Alcohol dehydrogenase Solvents: Isopropanol , Hexane ; 18 h, pH 7.5, 30 °C

1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt

1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt

1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt

1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt

Referencia

- Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Acetic acid

Referencia

- Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (-)-Febrifugine and Halofuginone, Journal of Organic Chemistry, 2010, 75(2), 518-521

Métodos de producción 6

Condiciones de reacción

Referencia

- Chiral, piperidine-based analogs of AF64A and acetylcholine, Bioorganic & Medicinal Chemistry Letters, 1992, 2(12), 1551-4

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Raw materials

- Phenylmethyl (2R,3S)-2,3-dihydroxy-1-piperidinecarboxylate

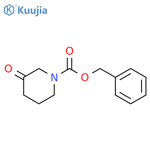

- Benzyl 3-oxopiperidine-1-carboxylate

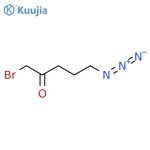

- 1-Bromo-5-azidopentane-2-one

- 1-Piperidinecarboxylic acid, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-, phenylmethyl ester, (3S)- (9CI)

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Preparation Products

benzyl (3S)-3-hydroxypiperidine-1-carboxylate Literatura relevante

-

1. Book reviews

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

3. Book reviews

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate) Productos relacionados

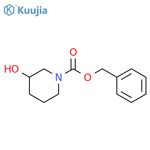

- 95798-23-5(Benzyl 4-hydroxypiperidine-1-carboxylate)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 329971-40-6(Cymipristone)

- 2228407-98-3(2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine)

- 1806442-62-5(2-(3-Bromopropyl)-6-(hydroxymethyl)mandelic acid)

- 1198072-41-1(α-[(2,6-Dichlorophenyl)methylene]-2,6-dimethyl-β-oxo-4-morpholinepropanenitrile)

- 609783-98-4(Benzonitrile, 4-amino-2-ethoxy-)

- 1805284-37-0(5-(Difluoromethyl)-2,3-dihydroxypyridine-4-acetonitrile)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94944-69-1)benzyl (3S)-3-hydroxypiperidine-1-carboxylate

Pureza:99%

Cantidad:100g

Precio ($):171.0